molecular formula C8H6F3N3 B1321338 1-(Azidomethyl)-3-(trifluoromethyl)benzene CAS No. 620533-90-6

1-(Azidomethyl)-3-(trifluoromethyl)benzene

Cat. No.: B1321338
CAS No.: 620533-90-6
M. Wt: 201.15 g/mol
InChI Key: OTNOZELYEDJCQH-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azidomethyl group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the compound’s reactivity and stability. This compound finds applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Biochemical Analysis

Biochemical Properties

1-(Azidomethyl)-3-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the introduction of trifluoromethyl groups into organic molecules. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the resulting compounds. The interactions between this compound and biomolecules are primarily based on radical chemistry, where the azidomethyl group acts as a radical precursor .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to introduce trifluoromethyl groups into biomolecules can lead to changes in protein function and stability, thereby impacting cellular activities. Additionally, the azidomethyl group can participate in click chemistry reactions, further expanding the compound’s utility in cellular studies .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through radical intermediates. The azidomethyl group serves as a radical precursor, generating reactive species that can interact with various biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in protein function. The trifluoromethyl group, being highly electronegative, can further influence the compound’s reactivity and binding affinity with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to a decrease in its efficacy. Its radical-based interactions with biomolecules can result in sustained effects on cellular processes, even after the compound has degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate cellular functions without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound’s trifluoromethyl group can influence metabolic flux and metabolite levels, affecting the overall metabolic balance. Enzymes involved in radical chemistry and click chemistry reactions play a crucial role in the compound’s metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The trifluoromethyl group can affect the compound’s solubility and membrane permeability, further impacting its transport and distribution .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can vary depending on its localization within the cell. For example, its interactions with mitochondrial proteins can affect cellular respiration and energy production, while its presence in the nucleus can influence gene expression .

Preparation Methods

The synthesis of 1-(Azidomethyl)-3-(trifluoromethyl)benzene typically involves the introduction of the azidomethyl group and the trifluoromethyl group onto the benzene ring. One common method involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium azide under suitable conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Azidomethyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azidomethyl group, leading to the formation of nitro or other oxidized derivatives.

Common reagents used in these reactions include sodium azide, hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Azidomethyl)-3-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or tracking purposes.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.

Comparison with Similar Compounds

1-(Azidomethyl)-3-(trifluoromethyl)benzene can be compared with other similar compounds such as:

    1-(Azidomethyl)-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the para position.

    1-(Azidomethyl)-2-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the ortho position.

    1-(Azidomethyl)-3-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

The uniqueness of this compound lies in the specific positioning of the functional groups, which can influence its reactivity and applications in different fields.

Properties

IUPAC Name

1-(azidomethyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)7-3-1-2-6(4-7)5-13-14-12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNOZELYEDJCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611950
Record name 1-(Azidomethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620533-90-6
Record name 1-(Azidomethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(azidomethyl)-3-(trifluoromethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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